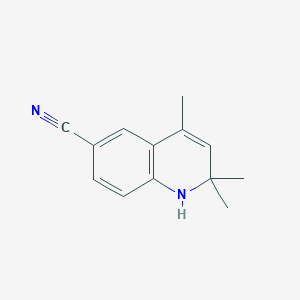
2,2,4-trimethyl-1H-quinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1H-quinoline-6-carbonitrile, commonly known as TMQ, is an organic compound with the chemical formula C12H13N. It is a yellow crystalline powder that is widely used as an antioxidant in rubber industry. TMQ is known for its ability to prevent degradation of rubber products due to heat, oxygen, and mechanical stress. In addition to its industrial applications, TMQ has also been studied for its potential therapeutic properties.
作用機序
The mechanism of action of TMQ is not fully understood. However, it is believed that TMQ acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. TMQ has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
TMQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. TMQ has also been shown to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6. In addition, TMQ has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of TMQ is its low toxicity. It has been shown to be safe in animal studies even at high doses. TMQ is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, TMQ has limited solubility in water, which can make it difficult to administer in certain experimental models.
将来の方向性
There are several future directions for research on TMQ. One area of interest is the development of new synthesis methods that can improve the yield and purity of TMQ. Another area of interest is the investigation of TMQ's potential to treat other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. In addition, the development of new formulations of TMQ that can improve its solubility and bioavailability is also an area of interest.
Conclusion
TMQ is a versatile compound that has both industrial and therapeutic applications. Its ability to prevent oxidative damage and reduce inflammation makes it a promising candidate for the treatment of neurodegenerative diseases. While there is still much to be learned about the mechanism of action and potential therapeutic applications of TMQ, the current research suggests that it has great potential for future development.
合成法
TMQ can be synthesized by reacting 2,4,4-trimethyl-1,2-dihydroquinoline with acrylonitrile in the presence of a catalyst. The reaction produces TMQ and hydrogen gas. The yield of TMQ can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
科学的研究の応用
TMQ has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. TMQ has also been studied for its potential to treat diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-5-4-10(8-14)6-11(9)12/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRVXNSXNHPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260878-45-2 |
Source


|
| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)

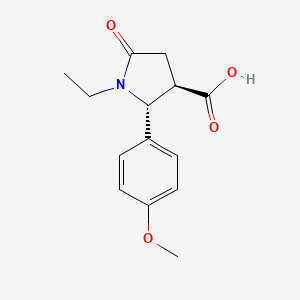
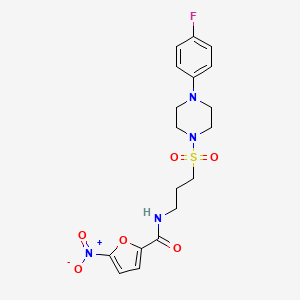

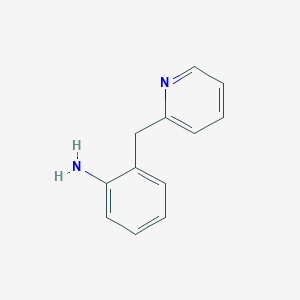

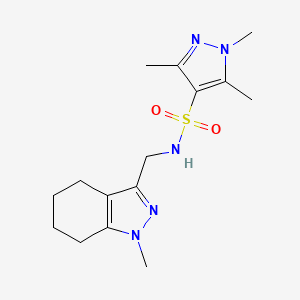
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)
![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)
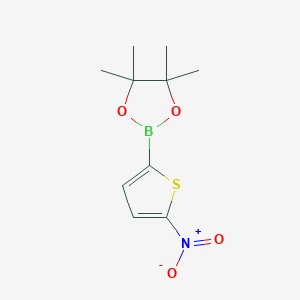
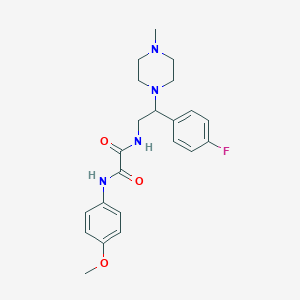
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)